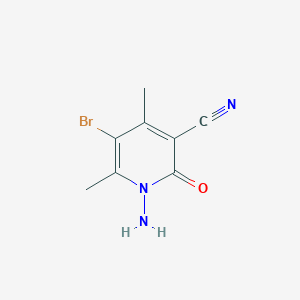

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

1-amino-5-bromo-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-4-6(3-10)8(13)12(11)5(2)7(4)9/h11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALFUEIFGWFPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1Br)C)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxo derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its unique structural features. Key areas of research include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a recent study indicated that modifications to the bromine substituent could enhance antibacterial efficacy against resistant strains.

- Anticancer Properties : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in specific cancer cell lines .

Organic Synthesis

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of both bromine and nitrile groups allows for diverse chemical transformations, enabling the development of novel compounds with tailored properties .

Material Science

The compound is also explored for its potential applications in material science:

- Polymer Chemistry : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its unique chemical structure contributes to improved interaction with polymer chains, leading to better performance in various applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their parent compounds .

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, the anticancer effects of this compound were assessed on human breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents at positions 1, 4, 5, and 6 (Table 1). Key comparisons include:

- Bromine’s electronegativity may also direct electrophilic substitutions to specific positions .

- Role of Amino Group: The amino group at position 1 enables hydrogen bonding and participation in condensation reactions (e.g., with hydrazides or isothiocyanates), forming hydrazones or thiourea derivatives with enhanced bioactivity .

Physicochemical Properties

- Solubility: The bromo and cyano groups reduce aqueous solubility compared to non-halogenated analogs (e.g., 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) but improve solubility in organic solvents like DMF or ethanol .

- Spectroscopic Features: NMR: The amino proton resonates as a broad singlet near δ 8.5–9.0 ppm (DMSO-d₆), absent in non-amino analogs. Bromine’s deshielding effect shifts pyridine ring protons upfield compared to non-brominated derivatives . IR: Strong absorption bands for C≡N (~2220 cm⁻¹) and C=O (~1675 cm⁻¹) are consistent across analogs, but bromine’s presence may slightly alter vibrational frequencies .

Antimicrobial Activity

Derivatives of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (lacking bromo) exhibit potent antimicrobial activity. For example, compounds 8a and 8b (phthalimidopyridines) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans . The brominated analog’s enhanced lipophilicity may improve penetration into microbial membranes, but its bulky bromo group could sterically hinder target binding.

Cytotoxicity and Antitumor Potential

Thiadiazole derivatives of non-brominated analogs (e.g., compound 4a in ) demonstrated IC₅₀ values of 12–18 µM against HCT-116 and HepG2 cancer cells. Bromination may enhance cytotoxicity via DNA intercalation or alkylation mechanisms, as seen in brominated pyrimidines .

Antioxidant Activity

Non-brominated pyridine derivatives with hydroxyl or methoxy groups (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibited radical scavenging activity up to 79% at 12 ppm . The amino and bromo groups in the target compound may synergize to stabilize free radicals, though experimental data are needed.

Biological Activity

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 23819-87-6) is a heterocyclic compound with significant biological activity. It features a pyridine ring structure and includes a bromine atom, two methyl groups, an oxo group, and a nitrile group. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its diverse biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C8H8BrN3O |

| Molecular Weight | 242.08 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 84819174 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies on pyridothienopyrimidinone derivatives have shown promising results against various cancer cell lines through mechanisms involving Pim kinase inhibition. The inhibition of Pim kinases is crucial as these enzymes are often overexpressed in cancers, contributing to tumor growth and survival .

In a comparative study, several derivatives were tested for their cytotoxic effects on cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The derivatives showed varying degrees of potency, with some achieving IC50 values as low as 1.18 µM . This suggests that structural modifications on the pyridine framework can enhance anticancer activity.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes and disrupt essential cellular processes. The presence of the bromine atom is believed to enhance its binding affinity to microbial targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Interaction : It can bind to various receptors that mediate cellular responses.

- Apoptosis Induction : Evidence suggests that it may trigger programmed cell death in cancer cells.

Structure–Activity Relationship (SAR)

The presence of the bromine atom and the nitrile group significantly influences the biological activity of this compound compared to its analogs. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1-Amino-5-bromo-4,6-dimethylpyridine | TBD | Anticancer |

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine | Higher IC50 | Lower activity compared |

| 5-Chloro derivative | TBD | Varying potency |

Study on Anticancer Activity

In a recent study published in the journal Molecules, researchers synthesized various derivatives based on the pyridine scaffold and evaluated their anticancer efficacy. The most potent compound exhibited an IC50 value of 0.36 µM against CDK2 and showed selective inhibition over CDK9 . This highlights the potential of modifying the pyridine structure to enhance selectivity and potency against cancer targets.

Safety and Toxicology

Despite its promising biological activities, safety data for this compound remain limited. Preliminary assessments suggest that it may be a substrate for cytochrome P450 enzymes but further studies are needed to establish its safety profile in vivo .

Q & A

Q. What synthetic methodologies are effective for preparing 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound can be synthesized via multicomponent cyclization reactions. A general procedure involves refluxing brominated acetophenone derivatives (e.g., p-bromoacetophenone) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed, and crystallized (DMF/ethanol 1:2) . Table 1: Representative Reaction Conditions

| Reagent | Quantity (mmol) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Bromoacetophenone | 2.5 | Ethanol | 10–20 | 60–75* |

| *Yield data extrapolated from analogous procedures in pyridine derivatives . |

Q. How is the compound characterized post-synthesis?

Basic characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁/c) with cell parameters a = 8.38 Å, b = 7.19 Å, c = 23.53 Å, and β = 93.2° were reported for a structurally similar dihydropyridine derivative. Data collection with a Bruker APEXII CCD diffractometer and refinement using SADABS ensures accuracy (R-factor <0.05) . Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1414.93 |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.047 |

Q. What strategies address contradictions in reaction yields or purity across studies?

- Optimize reaction time : Prolonged reflux (>15 hours) may improve cyclization but risk side reactions (e.g., decarboxylation).

- Purification : Use gradient recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane).

- Validate intermediates : Monitor reaction progress via TLC or LC-MS to identify incomplete steps .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace the 5-bromo group with electron-withdrawing groups (e.g., NO₂) to modulate electronic effects.

- Positional isomerism : Compare 4,6-dimethyl vs. 3,5-dimethyl analogs to assess steric impacts on biological activity.

- Bioisosteric replacement : Substitute the cyano group with carboxamide to enhance solubility (see Scheme 1 in ).

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or DNA topoisomerases.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Data Contradiction Analysis

Q. Why might reported biological activity vary for structurally similar analogs?

- Crystallographic packing effects : Differences in unit cell parameters (e.g., β-angle variations >2°) can alter solubility and bioavailability .

- Impurity profiles : Residual solvents (e.g., DMF) in ≤5% concentrations may interfere with enzymatic assays.

- Assay conditions : Varying pH or incubation times (e.g., 24 vs. 48 hours) affect IC₅₀ values in cytotoxicity studies .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the cyano group.

- Crystallization : Slow cooling (0.5°C/min) enhances crystal quality for diffraction studies .

- Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.